molecular formula C12H13BFNO4 B1409314 (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704082-33-6

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1409314
CAS No.: 1704082-33-6
M. Wt: 265.05 g/mol
InChI Key: ASBOLDUVESIHEQ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative characterized by a fluorine substituent at the para position and a 4-oxopiperidine-1-carbonyl group at the meta position of the phenyl ring. The boronic acid moiety (-B(OH)₂) enables reversible covalent interactions with biological targets, particularly serine residues in enzymes, making it relevant in medicinal chemistry and drug design . This compound is structurally related to β-lactamase inhibitors like vaborbactam but differs in its substitution pattern and scaffold .

Properties

IUPAC Name

[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBOLDUVESIHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine-4-one under specific conditions. The nitro group is reduced to an amine, which is then acylated with boronic acid to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used as a building block for the synthesis of potential therapeutic agents. Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities .

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyrrolidine Substitutions

Several analogs with modified piperidine or pyrrolidine groups exhibit distinct properties:

Compound Name Substitution Key Differences Biological Relevance
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid Pyrrolidine instead of 4-oxopiperidine Reduced rigidity; altered solubility Used in synthetic chemistry (e.g., Suzuki couplings)
(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid Hydroxyl group on piperidine Enhanced hydrogen-bonding capacity Potential for improved enzyme binding
(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid Fluorine at meta position Altered electronic effects Unclear; limited biological data

Key Insight : The 4-oxopiperidine group in the target compound likely improves binding affinity and solubility compared to pyrrolidine analogs due to its keto group, which can participate in hydrogen bonding .

Comparison with β-Lactamase Inhibitors

Boronic acid-based β-lactamase inhibitors, such as vaborbactam and chiral α-amido-β-triazolylethaneboronic acids, share the boronic acid motif but differ in substituents:

  • Vaborbactam : Lacks the 4-oxopiperidine group; instead, it features a cyclic boronate structure. It exhibits a Ki of 0.008 µM against class A/C β-lactamases .
  • Chiral α-amido-β-triazolylethaneboronic acids : Incorporate triazole substituents for improved cell penetration. These compounds show Ki values as low as 0.004 µM .
  • (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid : The 4-oxopiperidine group may enhance binding to serine β-lactamases through additional hydrogen bonds, though specific inhibitory data are unavailable.

Key Insight : The target compound’s unique substitution pattern could offer a balance between potency and solubility, addressing limitations of earlier boronic acid inhibitors .

Solubility and Stability Considerations

  • Phenyl boronic acid derivatives with bulky substituents (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) often precipitate in aqueous media, limiting in vitro testing .
  • The 4-oxopiperidine group may mitigate solubility issues due to its polar keto group, unlike hydrophobic substituents in compounds like pyren-1-yl boronic acid .
  • Oxidation stability : Boronic esters with electron-withdrawing groups (e.g., fluorine) show slower oxidation rates, suggesting the target compound’s fluorine substituent may enhance stability in biological environments .

Electronic and Reactivity Effects

  • 4-Oxopiperidine-1-carbonyl group : The electron-withdrawing carbonyl may further polarize the boronic acid moiety, enhancing its reactivity toward nucleophilic serine residues in enzymes .

Biological Activity

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with significant potential in medicinal chemistry, particularly due to its applications in drug development and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H13BFNO4
  • IUPAC Name : [4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
  • CAS Number : 1704082-33-6

The biological activity of this compound primarily arises from its ability to form stable carbon-boron bonds. This feature is crucial in the context of enzyme inhibition and the synthesis of bioactive molecules. The compound participates in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through transmetalation processes involving palladium catalysts .

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, phenylboronic acid nitrogen mustard prodrugs exhibited superior DNA cross-linking capabilities compared to traditional chemotherapeutics like chlorambucil. In vivo studies demonstrated that these compounds significantly inhibited tumor growth in models of triple-negative breast cancer (TNBC), with over 90% inhibition rates observed without affecting normal tissues .

2. Enzyme Inhibition

The compound's structure allows it to act as a reversible inhibitor for various enzymes. Its boronic acid moiety can interact with the active sites of serine proteases and other target proteins, leading to inhibition of their activity. This property has been exploited in designing enzyme inhibitors for therapeutic purposes .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of boronic acid derivatives, including this compound, in inhibiting tumor growth in xenograft models. The results indicated that these compounds could reduce tumor size significantly while exhibiting lower toxicity compared to conventional therapies. The study emphasized the need for further exploration into the mechanisms governing their selectivity and efficacy .

Case Study 2: Pharmacokinetics and Safety

In pharmacokinetic studies involving animal models, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose was established through a series of escalating doses administered intraperitoneally, with careful monitoring for adverse effects. Results showed a safe profile at therapeutic doses, supporting its potential for clinical use .

Summary of Biological Activities

Activity TypeDescription
AnticancerExhibits significant tumor growth inhibition; effective in TNBC models .
Enzyme InhibitionActs as a reversible inhibitor for various enzymes, impacting metabolic pathways .
SynthesisValuable in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
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(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

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